Ether vs. Anilino Linker: HBD Count and logP Shift
The target compound’s phenoxy (C–O–C) linker contributes zero hydrogen‑bond donors (HBD), whereas the closest anilino analog (CAS 215655‑42‑8) contains an –NH– group that adds 1 HBD . According to Lipinski’s rules, each additional HBD can reduce passive membrane permeability by approximately 0.5–1.0 log units [1]. Furthermore, replacing an ether oxygen with an –NH– typically increases the calculated logP by ≈0.3–0.7 units (class‑level inference for aromatic systems) [1]. For a building block intended for oral drug candidates, the ether linker thus offers a superior HBD profile.
| Evidence Dimension | Hydrogen‑bond donor count and predicted logP |
|---|---|
| Target Compound Data | HBD = 2 (aromatic –NH₂ only); predicted logP ≈ 2.5–3.0 (ether linker) |
| Comparator Or Baseline | Anilino analog CAS 215655‑42‑8: HBD = 3 (aromatic –NH₂ + linker –NH–); predicted logP ≈ 2.8–3.7 |
| Quantified Difference | ΔHBD = –1; ΔlogP ≈ –0.3 to –0.7 (estimated by class‑level additivity models [1]) |
| Conditions | In silico prediction; experimental logP values not reported for either compound to date. |
Why This Matters
A lower HBD count and reduced logP can translate into better oral bioavailability potential, guiding medicinal chemists to select the phenoxy building block when permeability is a design priority.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46 (1–3), 3–26. https://doi.org/10.1016/S0169-409X(00)00129-0 View Source
